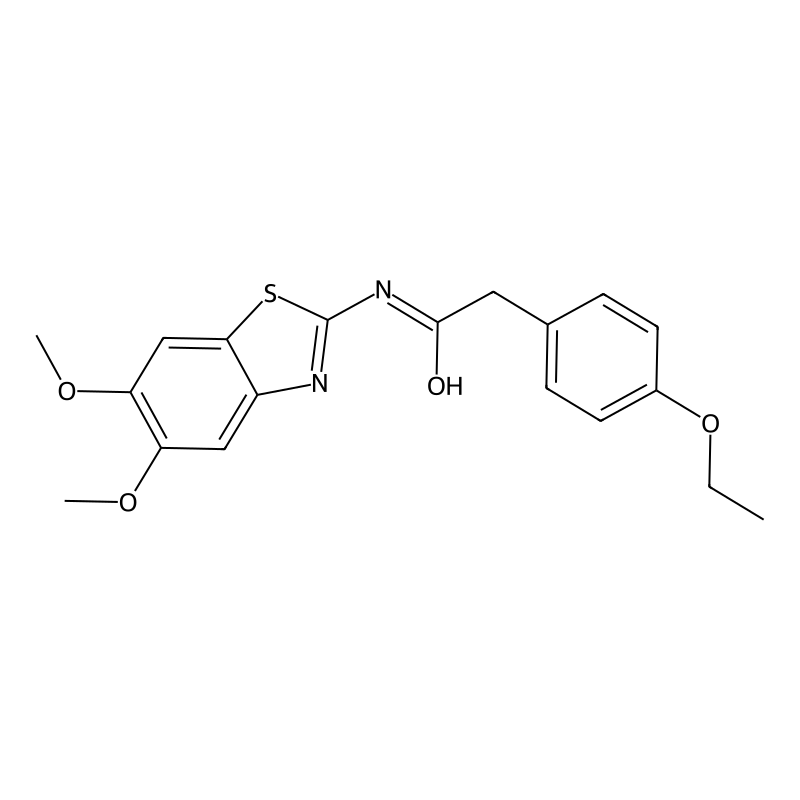N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the benzothiazole family. This family comprises heterocyclic compounds characterized by a fused benzene and thiazole ring, which includes sulfur and nitrogen in its structure. The specific compound features a benzothiazole moiety linked to an acetamide group, which contributes to its potential biological and chemical activities. The presence of methoxy and ethoxy groups enhances its solubility and may influence its interaction with biological targets .
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide: Current Research Availability
Future Research Possibilities
Given the structure of the molecule, some potential areas for future research could include:
- Medicinal Chemistry: The presence of the benzothiazole and acetamide moieties suggests potential for investigation as an anti-microbial or anti-fungal agent. Many benzothiazole derivatives possess these properties .
- Material Science: The aromatic rings and amide bond could allow this molecule to interact with other molecules, potentially leading to applications in polymer science or supramolecular chemistry.
- Condensation Reactions: The synthesis often involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride, leading to the formation of the amide bond.
- Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, making it a potential precursor for further modifications.
- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding acid and amine.
These reactions highlight the compound's versatility in synthetic organic chemistry .
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide exhibits notable biological activities. Compounds within the benzothiazole class are known for their interactions with various biological targets, including:
- Antimicrobial Activity: Some derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties: Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic diseases .
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically follows these steps:
- Formation of Benzothiazole: Start with 2-aminobenzenethiol and react it with a suitable carbonyl compound to form the benzothiazole core.
- Acylation Reaction: The benzothiazole is then acylated using 4-ethoxyphenylacetyl chloride or a similar reagent in the presence of a base such as triethylamine or pyridine to facilitate the reaction and neutralize by-products.
- Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity .
This compound has potential applications across various fields:
- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
- Chemical Probes: It can serve as a chemical probe in biochemical studies to elucidate pathways involving specific enzymes or receptors.
- Material Science: Due to its unique chemical structure, it may find applications in developing new materials with specific electronic or optical properties.
Interaction studies of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide focus on its binding affinity to various biological targets. Techniques such as:
- Molecular Docking: Computational methods are used to predict how this compound interacts with enzyme active sites or receptor binding sites.
- In Vitro Assays: Experimental studies assess its biological activity against cultured cells or isolated enzymes to determine efficacy and mechanism of action.
These studies are crucial for understanding its therapeutic potential and guiding further development .
Several compounds share structural similarities with N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | Benzothiazole derivative | Contains a methylated amine group |
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | Similar acetamide structure | Features dimethyl substitution on benzothiazole |
| 5,6-dimethoxy-1,3-benzothiazol-2-amine | Amine instead of acetamide | Lacks the acetamide functionality |
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups that enhance its solubility and biological activity. Its distinct structural features allow for diverse interactions with biological targets compared to other similar compounds. This uniqueness positions it as a valuable candidate for further research and development within medicinal chemistry.








